N-cyclobutyl-3-methyl-5-Isoxazolemethanamine
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Overview
Description
N-cyclobutyl-3-methyl-5-Isoxazolemethanamine is a chemical compound with the molecular formula C9H14N2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-methyl-5-Isoxazolemethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 3-methyl-5-isoxazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-methyl-5-Isoxazolemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-cyclobutyl-3-methyl-5-Isoxazolemethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methyl-5-Isoxazolemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoxazole ring is known to interact with active sites of enzymes, potentially altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine
- N-cyclobutyl-3-methyl-5-isoxazolemethanamine
Uniqueness
This compound is unique due to its specific cyclobutyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(12-11-7)6-10-8-3-2-4-8/h5,8,10H,2-4,6H2,1H3 |
InChI Key |
SXPPMWGGHPKNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CNC2CCC2 |
Origin of Product |
United States |
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